ent-8-iso-15(S)-Prostaglandin F2alpha

Übersicht

Beschreibung

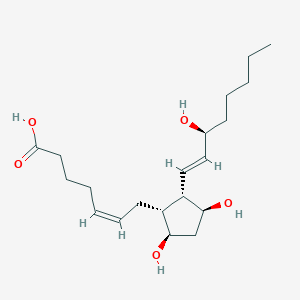

ent-8-iso-15(S)-Prostaglandin F2alpha: is a stereoisomer of Prostaglandin F2alpha, a member of the prostaglandin family of lipid compounds. Prostaglandins are derived from fatty acids and have diverse hormone-like effects in animals. They play key roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of the reproductive system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ent-8-iso-15(S)-Prostaglandin F2alpha typically involves complex organic synthesis techniques. The process may include the following steps:

Starting Material: The synthesis often begins with a fatty acid precursor.

Cyclization: Formation of the cyclopentane ring structure characteristic of prostaglandins.

Functional Group Modifications: Introduction of hydroxyl, keto, and other functional groups at specific positions.

Stereoisomer Formation: Ensuring the correct stereochemistry at the 8, 15, and other relevant positions.

Industrial Production Methods: Industrial production of prostaglandins, including this compound, may involve large-scale organic synthesis with stringent control over reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often used for purification.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Prostaglandins can undergo oxidation reactions, often leading to the formation of keto or hydroxyl derivatives.

Reduction: Reduction reactions can convert keto groups to hydroxyl groups.

Substitution: Functional groups on the prostaglandin molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction may produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis Studies: ent-8-iso-15(S)-Prostaglandin F2alpha is used in studies to develop new synthetic methods and understand reaction mechanisms.

Biology:

Cell Signaling: Prostaglandins, including this compound, are involved in cell signaling pathways that regulate inflammation and other physiological processes.

Medicine:

Therapeutic Agents: Prostaglandins are used in medicine to induce labor, treat glaucoma, and manage other conditions. This compound may have similar applications.

Industry:

Pharmaceutical Manufacturing: Used in the production of prostaglandin-based drugs.

Wirkmechanismus

Molecular Targets and Pathways: ent-8-iso-15(S)-Prostaglandin F2alpha exerts its effects by binding to specific prostaglandin receptors on cell surfaces. This binding activates intracellular signaling pathways, leading to various physiological responses such as smooth muscle contraction, inflammation, and regulation of blood flow.

Vergleich Mit ähnlichen Verbindungen

Prostaglandin F2alpha: The parent compound with similar biological activities.

Prostaglandin E2: Another prostaglandin with distinct but related functions.

Prostaglandin D2: Involved in allergic responses and sleep regulation.

Uniqueness: ent-8-iso-15(S)-Prostaglandin F2alpha is unique due to its specific stereochemistry, which may result in different biological activities and receptor affinities compared to other prostaglandins.

Biologische Aktivität

Ent-8-iso-15(S)-Prostaglandin F2alpha (ent-8-iso-PGF2α) is a significant isoprostane derived from the non-enzymatic peroxidation of arachidonic acid. It is recognized for its potent biological activities, including roles in vasoconstriction, inflammation, and oxidative stress response. This article synthesizes research findings on the biological activity of ent-8-iso-PGF2α, highlighting its mechanisms of action, physiological effects, and clinical relevance.

Ent-8-iso-PGF2α has the molecular formula and a CAS number of 214748-66-0. It is structurally related to other prostaglandins but exhibits distinct biological properties due to its unique configuration as an isoprostane.

-

Vasoconstriction :

- Ent-8-iso-PGF2α acts as a potent vasoconstrictor, particularly in porcine retinal and brain microvessels, with effective concentration (EC50) values of approximately 15 nM and 24 nM, respectively. This activity is significantly stronger than that of 8-iso-PGF2α, indicating a unique potency in vascular responses .

-

Inflammation :

- The compound enhances inflammatory responses in myometrial cells through the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein (MAP) kinases. It also increases the expression of cyclooxygenase-2 (COX-2), which is crucial for prostaglandin synthesis during inflammatory processes .

- Oxidative Stress Biomarker :

Biological Activity Overview

Case Studies

-

End-stage Renal Disease (ESRD) :

A study involving patients undergoing hemodialysis and continuous ambulatory peritoneal dialysis demonstrated significantly elevated plasma levels of 8-iso-PGF2α compared to healthy controls. This elevation was linked to markers of oxidative stress and inflammation, suggesting that ent-8-iso-PGF2α could serve as a clinical biomarker for monitoring ESRD progression . -

Ovarian Follicular Fluid :

Research identified various prostaglandins, including ent-8-iso-PGF2α, in human ovarian follicular fluid. The study aimed to correlate these prostaglandins with clinical parameters related to fertility, suggesting potential implications for reproductive health .

Clinical Implications

The biological activities of ent-8-iso-PGF2α have significant implications in various medical fields:

- Cardiovascular Health : Its role as a vasoconstrictor may influence conditions such as hypertension and vascular diseases.

- Inflammatory Disorders : Understanding its mechanism in promoting inflammation can aid in developing therapeutic strategies for conditions like endometriosis or chronic inflammatory diseases.

- Renal Health : As a biomarker for oxidative stress, it may help assess renal function and disease progression in patients with chronic kidney disease.

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-XNTKLVSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157269 | |

| Record name | (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214748-66-0 | |

| Record name | (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214748-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,9β,11β,12α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.